(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid
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Overview
Description
(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid is a compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: It can participate in peptide bond formation using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Major Products
Deprotection: The major product is the free amino acid.
Coupling: The major product is the dipeptide or polypeptide, depending on the reaction conditions and the reactants used.
Scientific Research Applications
(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4-hydroxybutanoic acid: Lacks the Boc protecting group.
(2S)-4-[[(Methoxy)carbonyl]amino]-2-hydroxybutanoic acid: Uses a methoxycarbonyl group instead of a tert-butoxycarbonyl group.
Uniqueness
The uniqueness of (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid lies in its Boc protecting group, which provides stability and prevents unwanted reactions during synthesis. This makes it particularly valuable in multi-step organic synthesis and peptide synthesis .
Properties
IUPAC Name |
(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POASMXSJVKADPM-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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